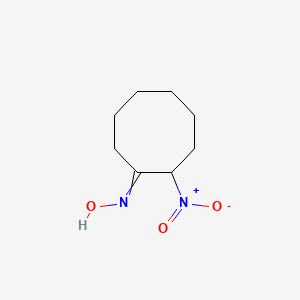

N-(2-Nitrocyclooctylidene)hydroxylamine

Description

Properties

CAS No. |

2209-35-0 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-(2-nitrocyclooctylidene)hydroxylamine |

InChI |

InChI=1S/C8H14N2O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13/h8,11H,1-6H2 |

InChI Key |

VIIQLANGSSDPDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NO)C(CC1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Cyclooctylidenehydroxylamine (Cyclooctanone Oxime)

- Structure: Cyclooctanone oxime lacks the nitro group present in the target compound, instead featuring an oxime (-NHOH) moiety .

- Reactivity : Oximes are typically less electrophilic than nitro-substituted compounds, favoring nucleophilic addition or tautomerization.

N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine

- Structure : A pyridine-ring-containing hydroxylamine derivative with a methyl substituent .

- Physicochemical Properties : Molecular formula C₇H₈N₂O (MW 136.15), contrasting with the bulkier cyclooctylidene backbone of the target compound.

- Stability : Aromatic pyridine rings enhance stability compared to aliphatic cyclo-octylidene systems.

N-[(2-Chloro-6-methoxyphenyl)methylidene]hydroxylamine

- Structure : Substituted phenyl ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups .

- Reactivity : The chloro group may increase electrophilicity, while the methoxy group could influence metabolic pathways (e.g., demethylation).

Table 1: Structural Comparison of Hydroxylamine Derivatives

Comparison with Functional Analogs (Nitroso Compounds)

N-Nitrosodimethylamine (NDMA)

N-Nitroso-N-methyloctadecylamine

- Structure : Long alkyl chain (C₁₈) attached to a nitrosoamine group .

- Physicochemical Properties : Higher molecular weight (C₁₉H₄₀N₂O, MW 312.54) reduces volatility compared to NDMA.

Table 2: Functional Comparison with Nitroso Compounds

Key Research Findings and Implications

- Toxicity Profile: Nitroso analogs like NDMA exhibit severe carcinogenicity due to alkylating metabolites , suggesting that the nitro group in the target compound warrants similar scrutiny.

- Structural Stability : The cyclo-octylidene backbone may confer steric hindrance, reducing reactivity compared to smaller analogs like NDMA but increasing persistence in biological systems.

Preparation Methods

Nitration of Cyclooctanone

The synthesis begins with 2-nitrocyclooctanone , obtained via nitration of cyclooctanone. Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The α-position of the ketone is selectively nitrated due to the electron-withdrawing effect of the carbonyl group.

Reaction Conditions :

Enol Ether Formation

2-Nitrocyclooctanone is converted to 2-nitrocyclooctylidene methyl ether via enol ether formation. This step employs trimethyl orthoformate [(MeO)₃CH] and a catalytic amount of p-toluenesulfonic acid (PTSA).

Reaction Conditions :

Reduction to Hydroxylamine

The nitro group in the enol ether is partially reduced to hydroxylamine using hydrazine hydrate (N₂H₄·H₂O) and Raney nickel (Ni) as a catalyst. This method avoids over-reduction to the amine.

Reaction Conditions :

-

Catalyst : Raney Ni (10–15 wt%)

-

Solvent : Ethanol or 1,2-dichloroethane

-

Temperature : 15–50°C

-

Time : 4–10 hours

Nitroso Ene Reaction with Cyclooctene

Nitroso Compound Preparation

Nitroso compounds (RNO) such as nitrosobenzene are synthesized by oxidation of anilines with hydrogen peroxide (H₂O₂) or ozone (O₃).

Reaction Conditions :

Ene Reaction with Cyclooctene

Cyclooctene undergoes an ene reaction with nitrosobenzene to form N-(2-nitrocyclooctylidene)hydroxylamine . The reaction proceeds via a six-membered transition state, favoring anti-addition.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Temperature : −45°C to 25°C

-

Catalyst : None (thermal conditions)

Condensation of Hydroxylamine with Nitroketones

Synthesis of 2-Nitrocyclooctanone Oxime

2-Nitrocyclooctanone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the corresponding oxime .

Reaction Conditions :

Reduction of Oxime to Hydroxylamine

The oxime is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions.

Reaction Conditions :

Comparative Analysis of Methods

Mechanistic Insights

Partial Reduction Pathway

The reduction of nitro groups to hydroxylamines involves a two-electron transfer mechanism. Raney Ni facilitates hydrazine decomposition, generating reactive hydrogen species:

Over-reduction to NH₂ is prevented by controlling pH (neutral to slightly acidic) and temperature.

Ene Reaction Stereochemistry

The nitroso ene reaction proceeds via a concerted cyclic transition state, placing the hydroxylamine oxygen anti to the cyclooctene double bond. This results in exclusive formation of the E-isomer.

Emerging Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Nitrocyclooctylidene)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between nitrocyclooctane derivatives and hydroxylamine under controlled pH and temperature. For example, analogous hydroxylamine derivatives are synthesized via alkylation (e.g., allyl chloride with cyclohexylamine) or Grignard reactions to introduce aryl groups . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of nitrocyclooctane precursors to hydroxylamine (1:1.2 molar ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How should this compound be stored to ensure stability, and what degradation products are anticipated?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Hydroxylamine derivatives are prone to hydrolysis and nitro group reduction over time, forming secondary amines or nitroso compounds . Regular stability assessments via HPLC (C18 column, 0.1% TFA in acetonitrile/water) are advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the nitrocyclooctylidene backbone and hydroxylamine proton resonance (δ 7–8 ppm). IR spectroscopy identifies N–O (1250–1350 cm⁻¹) and nitro (1520–1560 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and what metabolic pathways are implicated?

- Methodological Answer : CYP1A and CYP2B subfamilies are primary catalysts for nitro group reduction, generating secondary amines (e.g., nitroso intermediates) . Experimental protocols:

- Incubate with rat hepatic microsomes + NADPH.

- Quantify metabolites via LC-MS/MS (e.g., o-aminophenol as a biomarker) .

- Use CYP inducers (β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to confirm enzyme specificity .

Q. What strategies mitigate artifactual N- or S-containing byproducts during extraction or analysis of hydroxylamine derivatives?

- Methodological Answer : Avoid hydroxylamine-based reducing agents (e.g., dithionite) in extraction buffers, as they react with carbonyl groups in organic matter to form artifactual adducts . Instead, use solid-phase extraction (SPE) with C18 cartridges and elute with methanol/0.1% formic acid. Validate purity via Fourier-transform ion cyclotron resonance (FT-ICR) MS .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density on the nitro group and hydroxylamine moiety.

- Simulate transition states for reactions with alkyl halides or electrophiles.

- Validate predictions experimentally via kinetic studies (e.g., second-order rate constants in DMSO/water) .

Q. What are the toxicological implications of this compound metabolites in mammalian systems?

- Methodological Answer : Metabolites like nitroso derivatives bind DNA, forming adducts (e.g., 8-oxo-dG) detectable via ³²P-postlabeling . Protocols:

- Expose primary hepatocytes to sub-cytotoxic concentrations (IC₁₀).

- Extract DNA and quantify adducts using LC-MS/MS.

- Compare adduct profiles to known carcinogens (e.g., o-anisidine) .

Key Research Findings

- Metabolic Redox Cycling : this compound undergoes CYP-mediated reduction to nitroso intermediates, which are re-oxidized to hydroxylamine, perpetuating oxidative stress .

- DNA Adduct Formation : Nitroso metabolites covalently bind guanine residues, with adduct levels correlating with mutagenicity in Ames tests .

- Synthetic Scalability : Milligram-scale synthesis achieves >90% purity via optimized Grignard-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.